CCW 28-3 -

CCW 28-3

Catalog Number: EVT-1534501
CAS Number:
Molecular Formula: C44H42Cl2N6O4S
Molecular Weight: 821.818
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCW 28-3 is a novel potent covalent BRD4 degrader, degrading BRD4 in a proteasome- and RNF4-dependent manner without inhibiting RNF4 autoubiquitination activity.
Overview

CCW 28-3 is a synthetic compound designed as a targeted protein degrader, specifically aimed at degrading the Bromodomain-containing protein 4 (BRD4) through a mechanism dependent on the E3 ubiquitin ligase RNF4. The compound is part of a broader class of molecules known as proteolysis-targeting chimeras (PROTACs), which harness the cellular ubiquitin-proteasome system to facilitate the degradation of specific proteins. The development of CCW 28-3 demonstrates significant advancements in targeted protein degradation strategies, particularly in the context of cancer therapeutics.

Source and Classification

CCW 28-3 was synthesized as part of research efforts to explore E3 ligase ligands for targeted protein degradation applications. It is classified as a bifunctional degrader that links a BRD4 inhibitor (JQ1) with a recruiter for the RNF4 E3 ligase. This classification places it within the realm of small-molecule drugs that utilize covalent interactions to achieve their biological effects, particularly in oncology and molecular biology research .

Synthesis Analysis

Methods and Technical Details

The synthesis of CCW 28-3 involves several key steps:

  1. Demethylation: The starting material, 4-(4-methoxyphenoxy)aniline, undergoes demethylation to yield 4-(4-aminophenoxy)phenol.
  2. Reductive Amination: This intermediate is subjected to reductive amination with benzaldehyde using sodium triacetoxyborohydride as the reducing agent, producing an intermediate compound designated CCW 22.
  3. Alkylation: The phenolic moiety of CCW 22 is alkylated with 4-(Boc-amino)butyl bromide.
  4. Functionalization: The alkylated product is then reacted with 2-chloroacetyl chloride to introduce a linker with a latent reactive handle.
  5. Deprotection and Coupling: Finally, deprotection of the Boc group using trifluoroacetic acid restores the primary amine, which is subsequently coupled with JQ1 through amide bond formation, yielding CCW 28-3 .

This multi-step synthesis highlights the complexity and precision involved in creating compounds for targeted degradation.

Molecular Structure Analysis

Structure and Data

The molecular structure of CCW 28-3 features a bifunctional design that includes:

  • A BRD4-targeting moiety derived from JQ1.
  • An E3 ligase recruiter component linked via a flexible spacer.

The specific structural data, including molecular weight and precise chemical formula, are typically derived from analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry during characterization steps following synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

CCW 28-3 operates through several critical reactions:

  1. Covalent Bond Formation: The compound forms covalent interactions with RNF4, facilitating the recruitment of this E3 ligase to BRD4.
  2. Ubiquitination: Upon binding, RNF4 mediates the ubiquitination of BRD4, marking it for degradation by the proteasome.
  3. Proteasomal Degradation: The ubiquitinated BRD4 is subsequently degraded via the proteasome pathway, effectively reducing its levels in cells .

These reactions underscore the compound's mechanism of action in targeted protein degradation.

Mechanism of Action

Process and Data

The mechanism by which CCW 28-3 induces BRD4 degradation involves:

  1. Formation of a Ternary Complex: CCW 28-3 binds both BRD4 and RNF4, forming a ternary complex that facilitates proximity-induced ubiquitination.
  2. Recruitment of Ubiquitin Machinery: The presence of RNF4 in this complex brings along components necessary for ubiquitin transfer.
  3. Degradation via Proteasome: Once ubiquitinated, BRD4 is directed to the proteasome for degradation .

This mechanism highlights the innovative use of small molecules to manipulate cellular pathways for therapeutic benefit.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not always detailed in initial studies, general characteristics can include:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO).
  • Stability: Stability under physiological conditions is crucial for its efficacy as a therapeutic agent.

Chemical properties may include reactivity profiles that are essential for its function as a covalent ligand, specifically targeting nucleophilic residues on proteins .

Applications

Scientific Uses

CCW 28-3 has significant potential applications in various scientific fields:

  • Cancer Research: By targeting BRD4, which is implicated in various cancers, CCW 28-3 can be explored as a therapeutic agent to reduce tumor growth.
  • Drug Development: The methodologies developed around CCW 28-3 can inform future drug design strategies aimed at other proteins involved in disease processes.
  • Biochemical Studies: As a tool compound, it can aid in understanding protein interactions and degradation pathways within cells .
Introduction to Targeted Protein Degradation (TPD) and E3 Ligase Recruiters

Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The ubiquitin-proteasome system (UPS) is the primary machinery for controlled intracellular protein degradation in eukaryotic cells. This highly regulated cascade involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligating). E3 ubiquitin ligases serve as the critical substrate recognition components, determining specificity by bridging target proteins to E2 enzymes for ubiquitin transfer. The human genome encodes >600 E3 ligases, broadly classified into RING (Really Interesting New Gene), HECT (Homologous to E6AP C-Terminus), and RBR (RING-Between-RING) families based on their structural and mechanistic differences [2] [5] [8]. Polyubiquitinated substrates are subsequently degraded by the 26S proteasome, maintaining cellular homeostasis by eliminating misfolded, damaged, or regulatory proteins. Dysregulation of this system contributes to numerous pathologies, including cancer and neurodegenerative disorders, making it a compelling therapeutic target [2] [8].

Proteolysis-Targeting Chimeras (PROTACs) as a Therapeutic Modality

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules that exploit the UPS for therapeutic protein degradation. Unlike conventional inhibitors that block protein activity, PROTACs induce complete protein removal. Structurally, PROTACs consist of three elements:

  • A ligand binding the protein of interest (POI)
  • A ligand recruiting an E3 ubiquitin ligase
  • A chemical linker connecting these moieties

Table 1: Key Advantages of PROTACs vs. Traditional Inhibitors

PropertyTraditional InhibitorsPROTACs
MechanismOccupancy-driven inhibitionEvent-driven degradation
Target ScopeDruggable proteins"Undruggable" proteins
Catalytic ActionNoYes (sub-stoichiometric)
Resistance MitigationLimitedHigh (target elimination)

PROTACs function by inducing proximity between the POI and E3 ligase, enabling POI ubiquitination and proteasomal degradation. Crucially, PROTACs are not consumed in this process, allowing catalytic, substoichiometric activity [2] [5] [8]. This technology has enabled targeting of previously "undruggable" proteins lacking enzymatic pockets or functional sites.

Role of E3 Ubiquitin Ligases in Substrate Specificity

E3 ligases confer spatial, temporal, and substrate specificity to ubiquitination. Despite the vast genomic repertoire of E3s (>600), current PROTAC development heavily relies on just two: cereblon (CRBN) and von Hippel-Lindau (VHL), accounting for >80% of published degraders. This limitation poses challenges:

  • Resistance Mechanisms: Mutations in CRBN (e.g., in multiple myeloma) compromise CRBN-based PROTAC efficacy [5] [7]
  • Tissue-Specific Expression: Ubiquitous expression of CRBN/VHL limits tissue-selective degradation [5] [8]
  • Target Compatibility: Some proteins (e.g., KRAS G12C) are degradable only by specific E3s [5]

Table 2: Clinically Utilized vs. Emerging E3 Ligases in TPD

E3 LigaseLigand TypeClinical StageLimitationsNovel Applications
CRBNThalidomide derivativesPhase IIITeratogenicity, resistance mutationsMultiple myeloma
VHLHydroxyproline mimicsPhase IIUbiquitous expressionHypoxia-related pathologies
RNF4Covalent ligands (CCW16)PreclinicalZinc-coordination sensitivityBRD4 degradation (CCW 28-3)

Expanding the E3 ligase toolbox is thus critical for next-generation PROTACs. Strategies include chemoproteomic screening for covalent ligands and structure-based design to identify new recruiters [5] [9] [10].

Properties

Product Name

CCW 28-3

IUPAC Name

(R)-N-Benzyl-2-chloro-N-(4-(4-(4-(2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamido)butoxy)phenoxy)phenyl)acetamide

Molecular Formula

C44H42Cl2N6O4S

Molecular Weight

821.818

InChI

InChI=1S/C44H42Cl2N6O4S/c1-28-29(2)57-44-41(28)42(32-11-13-33(46)14-12-32)48-38(43-50-49-30(3)52(43)44)25-39(53)47-23-7-8-24-55-35-19-21-37(22-20-35)56-36-17-15-34(16-18-36)51(40(54)26-45)27-31-9-5-4-6-10-31/h4-6,9-22,38H,7-8,23-27H2,1-3H3,(H,47,53)/t38-/m1/s1

InChI Key

WSSWVTZWODGGCO-KXQOOQHDSA-N

SMILES

O=C(N(CC1=CC=CC=C1)C2=CC=C(OC3=CC=C(OCCCCNC(C[C@@H]4C5=NN=C(C)N5C6=C(C(C)=C(C)S6)C(C7=CC=C(Cl)C=C7)=N4)=O)C=C3)C=C2)CCl

Solubility

Soluble in DMSO

Synonyms

CCW 28-3

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